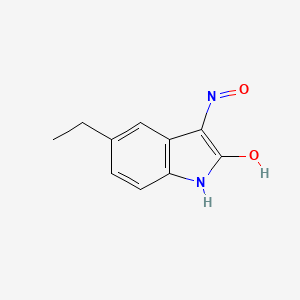

(3E)-5-ethyl-1H-indole-2,3-dione 3-oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

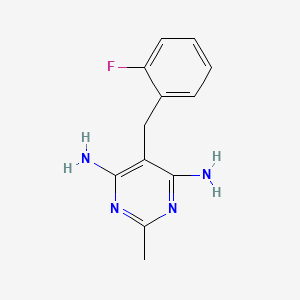

“(3E)-5-ethyl-1H-indole-2,3-dione 3-oxime” is a chemical compound with the molecular formula C10H10N2O2 . It is a versatile material with promising applications in scientific research. It exhibits high perplexity due to its intricate molecular structure, enabling it to be employed in diverse studies ranging from medicinal chemistry to organic synthesis.

Synthesis Analysis

The synthesis of indole derivatives, such as “(3E)-5-ethyl-1H-indole-2,3-dione 3-oxime”, has attracted the attention of the chemical community . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Molecular Structure Analysis

The molecular structure of “(3E)-5-ethyl-1H-indole-2,3-dione 3-oxime” is intricate, contributing to its high perplexity. Its molecular weight is 190.2 .Physical And Chemical Properties Analysis

“(3E)-5-ethyl-1H-indole-2,3-dione 3-oxime” has a molecular formula of C10H10N2O2 and a molecular weight of 190.2 . Further physical and chemical properties are not detailed in the available resources.科学的研究の応用

Synthesis of Heterocyclic Compounds

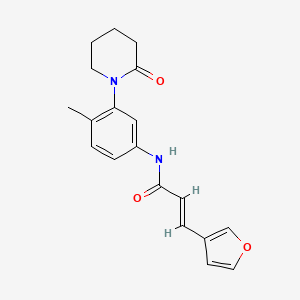

A novel route for synthesizing ellipticine quinone, an important compound with potential anticancer activity, starts from isatin derivatives. Specifically, 1-(2-Oxo-2-(pyridin-4-yl)ethyl)indoline-2,3-dione can be prepared and converted into 2-isonicotinoyl-1H-indole-3-carboxylic acid, which serves as a key intermediate for ellipticine quinone synthesis (Ramkumar & Nagarajan, 2014).

Electrophilic Vinyl Nitroso Compound Reactions

The electrophilic vinyl nitroso compounds, including 3-nitrosobut-3-en-2-one, 2-nitrosopropenal, and ethyl 2-nitrosopropenoate, demonstrate significant reactivity towards indole derivatives. These reactions lead to the formation of oxazines and 3-alkylindoles, showcasing a method for functionalizing indole compounds and potentially expanding their chemical diversity (Gilchrist & Roberts, 1983).

Carbamate Derivatives of Indole

Research on oximation of indoles with a methoxycarbonylamino group at C5 and an acyl group at C3 has yielded corresponding oximes. This process involves the reduction of the 3-C=O group, leading to the formation of racemic alcohols and demonstrating a pathway for synthesizing novel indole derivatives with potential biological activities (Velikorodov, Kuanchalieva, & Titova, 2010).

Anticorrosion and Antibacterial Evaluation

Indole-2,3-dione derivatives have been explored for their anticorrosion and antibacterial properties. Specifically, 1-(Morpholinomethyl)indoline-2,3-dione has been evaluated for its ability to inhibit corrosion in mild steel in highly concentrated HCl solutions and to offer antibacterial activity, highlighting its potential in industrial applications (Miao, 2014).

Luminescent Sensors and Organic Synthesis

Isatins, including indole-2,3-dione derivatives, have been utilized in the synthesis of a wide array of heterocyclic compounds, serving as raw materials for drug synthesis and as modulators in biochemical processes. This highlights their role in both organic synthesis and the exploration of their biological and pharmacological properties (Garden & Pinto, 2001).

将来の方向性

特性

IUPAC Name |

5-ethyl-3-nitroso-1H-indol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-6-3-4-8-7(5-6)9(12-14)10(13)11-8/h3-5,11,13H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMDJBWQVCVFBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=C2N=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-3-(hydroxyimino)indolin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-methoxyphenyl)-7-[4-(2-thienylacetyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2889125.png)

![1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride](/img/structure/B2889127.png)

![5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B2889134.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2889139.png)

![methyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2889143.png)

![N-cyclopentyl-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2889145.png)

![N-(2,6-dimethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2889147.png)